Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester
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Overview
Description
Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester typically involves the esterification of cyclopentanecarboxylic acid with 1-phenyl-2-piperidinoethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The piperidinoethyl group may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester
- Cyclopentanecarboxylic acid, phenyl ester
- 1-Phenyl-1-cyclopentanecarboxylic acid
Uniqueness
Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester is unique due to its specific ester and piperidinoethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24158-54-1 |
---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H27NO2/c21-18(22-16-15-20-13-7-2-8-14-20)19(11-5-6-12-19)17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2 |
InChI Key |
LFNQZZQYEWWBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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